![molecular formula C22H20N4O3 B2539227 N-(2,4-dimethoxyphenyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 1105239-75-5](/img/structure/B2539227.png)
N-(2,4-dimethoxyphenyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide, also known as DPI-3290, is a novel small-molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently under investigation for its potential therapeutic applications.
Applications De Recherche Scientifique
Heterocyclic N-oxide Molecules in Drug Applications
Heterocyclic N-oxide derivatives, including pyridine and indazole-based compounds, play significant roles in drug development due to their biological importance. These compounds exhibit a wide range of functionalities, including serving as intermediates in metal complexes formation, catalyst design, and showing potential in medicinal applications with anticancer, antibacterial, and anti-inflammatory activities. The versatility of heterocyclic N-oxide motifs allows for their use in advanced chemistry and drug development investigations, suggesting a similar potential for the compound (Li et al., 2019).
Pharmacophore Design in Kinase Inhibition
Compounds with imidazole scaffolds, closely related to benzimidazoles, are recognized for their selectivity as inhibitors of p38 mitogen-activated protein kinase, crucial for proinflammatory cytokine release. These compounds, by mimicking ATP binding, show potential in designing selective kinase inhibitors, suggesting that structurally similar compounds like the one may have applications in developing novel anti-inflammatory agents (Scior et al., 2011).
Chemical Inhibitors of Cytochrome P450 Isoforms
Research on selective chemical inhibitors of cytochrome P450 isoforms, crucial for drug metabolism, highlights the importance of molecular specificity in developing drugs with reduced risk of interactions. Compounds with precise inhibitory actions on specific P450 isoforms demonstrate the potential for targeted therapeutic applications, suggesting that the compound could be explored for its specificity in drug metabolism modulation (Khojasteh et al., 2011).
Imidazo[1,2-b]pyridazine in Medicinal Chemistry
Imidazo[1,2-b]pyridazine, a structural motif similar to parts of the compound , is recognized for its extensive bioactive properties. This review underlines its role in medicinal chemistry, especially as kinase inhibitors, such as ponatinib, highlighting the scaffold's therapeutic potential in medicine. This suggests the capability of structurally related compounds to serve as bases for novel therapeutic agents (Garrido et al., 2021).
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-28-15-10-11-17(20(13-15)29-2)24-21(27)14-26-19-9-4-3-7-16(19)25-22(26)18-8-5-6-12-23-18/h3-13H,14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LETXQPKIMXEUCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=N4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.